2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid
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Overview
Description
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzenesulfonamide and 4-bromoacetophenone.
Coupling Reaction: The 3,5-dichlorobenzenesulfonamide is coupled with 4-bromoacetophenone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, inhibiting their function and leading to the death of bacterial cells.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: A sulfonamide used to treat a variety of bacterial infections.
Uniqueness
2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-[4-[(3,5-dichlorophenyl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-11(16)8-13(7-10)22(20,21)17-12-3-1-9(2-4-12)5-14(18)19/h1-4,6-8,17H,5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUAEDGJPQQDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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